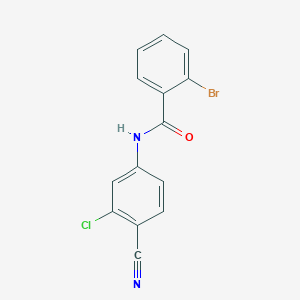
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide, also known as BCCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCCB belongs to the class of benzamide derivatives and is known for its unique chemical structure that makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is not fully understood, but it is believed to involve the selective binding of the compound to specific target proteins. 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to bind to a range of proteins, including enzymes, receptors, and transporters, making it a versatile tool for studying protein function.
Biochemical and Physiological Effects:
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of receptor activity, and the alteration of cellular signaling pathways. These effects make 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide a valuable tool for studying cellular processes and the mechanisms of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in lab experiments is its high selectivity for specific target proteins. This selectivity allows researchers to study the function of individual proteins and their interactions with other molecules. However, one limitation of using 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is its relatively low potency, which can make it challenging to achieve the desired biological effect at low concentrations.
Orientations Futures
There are several future directions for the study of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide, including the development of more potent analogs, the identification of new target proteins, and the application of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in vivo models. Additionally, the use of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in combination with other chemical probes and imaging techniques may provide new insights into the complex processes that occur within cells and tissues.
Conclusion:
In conclusion, 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and high selectivity for specific target proteins make it a valuable tool for studying protein function and interactions. While there are limitations to its use, the future directions for the study of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide are promising, and it is likely to remain an essential tool for researchers in the years to come.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide involves the reaction of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide with various reagents such as lithium aluminum hydride, sodium cyanoborohydride, and hydrogen gas. The synthesis of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is a complex process that requires careful attention to detail and the use of specialized equipment.
Applications De Recherche Scientifique
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is its use as a chemical probe for the study of protein-protein interactions. 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to selectively bind to specific target proteins, making it an essential tool for studying protein function and interactions.
Propriétés
IUPAC Name |
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)14(19)18-10-6-5-9(8-17)13(16)7-10/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFFMGGSPVCLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)

![methyl 2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5877213.png)

![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)
![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)




![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)